molecular formula C21H30ClNO5 B14780732 Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate

Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate

Cat. No.: B14780732
M. Wt: 411.9 g/mol
InChI Key: LCEBXWZIFJGFHT-UHFFFAOYSA-N
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Description

®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a chlorophenyl group, and an ethoxy-oxoethoxy moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the chlorophenyl group, and attachment of the ethoxy-oxoethoxy moiety. Common reagents used in these reactions include piperidine, tert-butyl chloroformate, and 3-chlorobenzaldehyde. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it useful for labeling and tracking in biological systems.

Medicine

In medicine, ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate may have potential as a drug candidate or a precursor for the synthesis of pharmaceutical compounds. Its structural features allow for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and chlorophenyl group can interact with enzymes or receptors, modulating their activity. The ethoxy-oxoethoxy moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-butyl 3-(®-(3-fluorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate
  • ®-tert-butyl 3-(®-(3-bromophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate
  • ®-tert-butyl 3-(®-(3-methylphenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate

Uniqueness

What sets ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate apart from similar compounds is the presence of the chlorophenyl group, which can impart unique electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H30ClNO5

Molecular Weight

411.9 g/mol

IUPAC Name

tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H30ClNO5/c1-5-26-18(24)14-27-19(15-8-6-10-17(22)12-15)16-9-7-11-23(13-16)20(25)28-21(2,3)4/h6,8,10,12,16,19H,5,7,9,11,13-14H2,1-4H3

InChI Key

LCEBXWZIFJGFHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(C1CCCN(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl

Origin of Product

United States

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